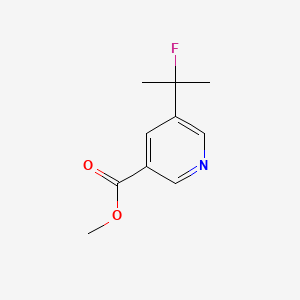
Methyl5-(2-fluoropropan-2-yl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate is a fluorinated pyridine derivative. Compounds containing fluorine atoms are often of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate typically involves the fluorination of a pyridine precursor. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with a suitable alkylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(2-chloropropan-2-yl)pyridine-3-carboxylate
- Methyl 5-(2-bromopropan-2-yl)pyridine-3-carboxylate
- Methyl 5-(2-iodopropan-2-yl)pyridine-3-carboxylate
Uniqueness
Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding affinity. These properties make it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,11)8-4-7(5-12-6-8)9(13)14-3/h4-6H,1-3H3 |
Clave InChI |
HWWQOCPCTWAFKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN=CC(=C1)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















